molecular formula C14H18N2O3 B5858177 N-cycloheptyl-3-nitrobenzamide CAS No. 5346-10-1

N-cycloheptyl-3-nitrobenzamide

Cat. No. B5858177
CAS RN: 5346-10-1
M. Wt: 262.30 g/mol
InChI Key: SVAUXOSJUPKYIC-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-nitrobenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that has a molecular formula of C14H16N2O3. This compound is primarily used as a tool in biochemical and physiological studies to investigate the mechanism of action of various biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • N-Cyclohexyl-2-nitrobenzamide, a closely related compound to N-Cycloheptyl-3-Nitrobenzamide, has been synthesized and characterized through spectroscopic data and X-ray diffraction analysis. This research provides insights into the structural properties of such nitrobenzamide derivatives (Saeed, Hussain, & Bolte, 2010).

Chemical Synthesis Methods

  • A study on the synthesis of various substituted benzamides, including N-cyclohexyl nitrobenzamide analogs, highlights the methodology for synthesizing this class of compounds (Roll, 1970).
  • The paper by Romero, Salazar, & López (2013) discusses a one-pot procedure for preparing 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides, showcasing a synthesis method that could be relevant to this compound (Romero, Salazar, & López, 2013).

Catalytic Applications

  • Cyclometalated complexes of N-methoxy-4-nitrobenzamide, a structurally similar compound, have been synthesized and used as catalysts in C–H bond functionalization reactions, suggesting potential catalytic applications for this compound (Zhou et al., 2018).

Antibacterial Properties

  • Research on nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide has been conducted to explore their antibacterial activities, indicating a potential area of application for this compound (Saeed, Rashid, Ali, & Hussain, 2010).

Pharmaceutical Applications

  • A nitroaromatic derivative closely related to this compound, N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), has shown significant antitumor activity. This provides a basis for exploring the potential pharmaceutical applications of this compound (Sena et al., 2017).

Antimycobacterial Activity

  • Novel nitrobenzamide derivatives, including ones structurally similar to this compound, have been designed and synthesized for antitubercular activity, suggesting a potential application in treating tuberculosis (Wang et al., 2019).

properties

IUPAC Name

N-cycloheptyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(15-12-7-3-1-2-4-8-12)11-6-5-9-13(10-11)16(18)19/h5-6,9-10,12H,1-4,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAUXOSJUPKYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354690
Record name ZINC00271435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5346-10-1
Record name ZINC00271435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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